1-(3-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 1011398-52-9
Cat. No.: VC8035357
Molecular Formula: C21H16ClN3O2
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011398-52-9 |
|---|---|
| Molecular Formula | C21H16ClN3O2 |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C21H16ClN3O2/c1-13-19-17(21(26)27)11-18(15-7-3-2-4-8-15)23-20(19)25(24-13)12-14-6-5-9-16(22)10-14/h2-11H,12H2,1H3,(H,26,27) |
| Standard InChI Key | IOBUWRSNUGMYLR-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC(=CC=C4)Cl |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of a pyrazolo[3,4-b]pyridine system, a bicyclic structure formed by fusing a pyrazole ring (positions 1–2–3) with a pyridine ring (positions 4–5–6–7) . Key substituents include:
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A 3-chlorobenzyl group at the N1 position of the pyrazole ring.
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A methyl group at the C3 position of the pyrazole.
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A phenyl ring at the C6 position of the pyridine.
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A carboxylic acid group at the C4 position of the pyridine .
This arrangement creates a planar, conjugated system that enhances intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for binding to biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1011398-52-9 |
| Molecular Formula | C<sub>21</sub>H<sub>16</sub>ClN<sub>3</sub>O<sub>2</sub> |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 1-[(3-Chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC(=CC=C4)Cl |
| InChI Key | IBAJNSURVSGOMV-UHFFFAOYSA-N |
The presence of the carboxylic acid group introduces acidity (pKa ≈ 3–4), enabling salt formation and improving aqueous solubility under physiological conditions .
Synthesis and Structural Elucidation
Critical Reaction Considerations
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Regioselectivity: The use of directing groups (e.g., methyl at C3) ensures proper orientation during cyclization .
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Catalysis: Green catalysts like pyridine-2-carboxylic acid (P2CA) have proven effective in accelerating multi-component reactions (MCRs) for related heterocycles, achieving yields >85% .
Biological Activity and Mechanistic Insights
Comparative Analysis with Structural Analogs
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4-Chlorobenzyl Isomer: The 3-chlorobenzyl variant exhibits distinct electronic effects due to the meta-chloro substitution, potentially altering binding affinity compared to the para-substituted analog .
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Methyl Ester Derivatives: Prodrug strategies (e.g., methyl esterification of the carboxylic acid) could enhance bioavailability, as seen in related compounds.
Anticancer Activity
Preliminary studies on similar pyrazolo[3,4-b]pyridines demonstrate IC<sub>50</sub> values < 1 μM against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistically, these compounds induce apoptosis via caspase-3 activation and cell cycle arrest at the G2/M phase.
Research Advancements and Applications
Structural Optimization Efforts
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Substituent Modulation: Replacing the phenyl group at C6 with electron-deficient aromatics (e.g., pyridyl) has improved solubility and target selectivity in preclinical models.
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Prodrug Development: Esterification or amidation of the carboxylic acid group could mitigate rapid renal clearance, as observed in pharmacokinetic studies of analogous molecules.
Challenges and Future Directions
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Synthetic Scalability: Current methods often require multi-step protocols with moderate yields (~40–60%). Streamlining via one-pot MCRs, as demonstrated in pyrazolo[3,4-b]quinolinone synthesis , may enhance efficiency.
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In Vivo Efficacy: Limited data exist on the compound’s bioavailability and toxicity profiles. Future work should prioritize rodent models to assess therapeutic indices.
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